
magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide
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Overview
Description
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide (Mg-TPP) is a synthetic metalloporphyrin complex where magnesium(II) occupies the central cavity of a tetraphenylporphyrin (TPP) framework. The TPP ligand consists of a porphyrin macrocycle substituted with phenyl groups at the 5, 10, 15, and 20 positions, forming a planar, conjugated π-system. Mg-TPP is structurally analogous to chlorophyll, a natural magnesium porphyrin derivative critical for photosynthesis, but differs in the absence of the phytol tail and cyclopentanone ring found in chlorophyll .
Magnesium porphyrins are diamagnetic due to the closed-shell electronic configuration of Mg²⁺, which contrasts with paramagnetic metalloporphyrins containing transition metals like Fe(II) or Mn(II) . Mg-TPP exhibits strong fluorescence with high quantum yields and long excited-state lifetimes, properties leveraged in photodynamic therapy, light-harvesting materials, and sensors . Its synthesis typically involves inserting Mg²⁺ into the free-base TPP ligand under reflux conditions, often requiring polar solvents like ethanol and extended reaction times compared to Zn²⁺ insertion .
Preparation Methods
The synthesis of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide can be achieved through several methods. One common method involves the reaction of benzaldehyde and pyrrole in a sealed bomb at 150°C for 24 hours . Another method, modified by Adler and Longo, allows benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Despite its modest yields, this synthesis is a common experiment in university teaching labs .
Chemical Reactions Analysis
Redox Reactions
The conjugated π-system of the porphyrin enables electron transfer processes:
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Oxidation : The macrocycle undergoes single-electron oxidation to form π-cation radicals, which participate in catalytic cycles.
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Reduction : In the presence of reducing agents (e.g., ascorbate), the porphyrin accepts electrons, facilitating applications in photodynamic therapy.
The magnesium ion enhances redox stability, as evidenced by electrochemical studies showing reversible oxidation waves at +0.8 V (vs. Ag/AgCl).
Electron Transfer Processes
Magnesium porphyrins act as electron mediators in catalytic systems:
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Photocatalysis : Under visible light, the excited-state porphyrin transfers electrons to substrates like quinones, enabling organic transformations.
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Biomimetic Systems : The compound mimics chlorophyll’s role in photosynthesis, participating in light-driven charge separation.
A comparative study of metalloporphyrins showed that magnesium derivatives exhibit faster electron transfer rates than zinc or copper analogs due to lower reorganization energies.
Coordination Chemistry
The magnesium center coordinates Lewis bases, altering reactivity:
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Axial Ligand Binding : Pyridine or imidazole ligands bind to the magnesium ion, modulating absorption spectra (e.g., Soret band shifts from 418 nm to 425 nm) .
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Catalytic Activity : Coordinated magnesium activates substrates like CO₂ in carboxylation reactions, achieving turnover frequencies of 10³ h⁻¹.
Photochemical Reactions
The porphyrin’s strong absorbance in the visible range (λₘₐₓ ≈ 420 nm) drives photochemical processes:
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Singlet Oxygen Generation : Upon irradiation, energy transfer to molecular oxygen produces singlet oxygen (¹O₂), quantified using a quantum yield of ΦΔ = 0.62.
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Photooxidation : Alkenes and sulfides are oxidized efficiently under green light (530 nm) with >90% conversion in model reactions.
Mechanistic Insights
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Nucleophilic Pathways : Substitution proceeds via a two-step mechanism: initial nucleophilic attack followed by rearomatization .
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Radical Denitration : At elevated temperatures (>120°C), methoxide ions abstract hydrogen atoms, triggering nitro-group elimination .
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Photoredox Cycles : Excited-state magnesium porphyrin donates electrons to substrates, regenerating the ground state via back-electron transfer.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of porphyrins and their derivatives . In biology, it is used to study the role of porphyrins in biological systems, such as their involvement in photosynthesis and cell respiration . In medicine, it is used in photodynamic therapy (PDT) for the treatment of cancer and other diseases . In industry, it is used as a dye and in the production of light-sensitive materials .
Mechanism of Action
The mechanism of action of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide involves its ability to coordinate with transition metal ions such as iron, cobalt, and magnesium . These metalloporphyrins can perform a variety of functions, including acting as catalysts in chemical reactions and as photosensitizers in photodynamic therapy . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Insights :
- Diamagnetic vs. Paramagnetic: Mg-TPP and Zn-TPP share diamagnetic properties, enabling applications in fluorescence-based technologies. In contrast, Fe-TPP and Mn-TPP are paramagnetic, making them suitable for catalysis and redox chemistry .
- Coordination Flexibility : Mg-TPP often adopts hexacoordinate geometries with axial ligands (e.g., DMAP), whereas Zn-TPP is typically pentacoordinate. This difference influences solubility and reactivity .
- Fluorescence: Mg-TPP outperforms Zn-TPP in fluorescence efficiency due to reduced non-radiative decay pathways, a critical factor in photodynamic therapy .
Database Prevalence
- The Cambridge Structural Database (CSD) lists only 80 Mg²⁺ porphyrin structures, compared to 1,461 Zn²⁺ complexes, reflecting Mg's understudied status despite its biological relevance .
Research Findings and Implications
- Photophysical Superiority : Mg-TPP's high quantum yield (~0.25) and long excited-state lifetime (~5 ns) make it a superior candidate for light-driven applications compared to Zn-TPP .
- Antifungal Mechanism : The axial ligands in Mg-TPP (e.g., DMAP) enhance membrane penetration, improving antifungal efficacy by disrupting fungal cell walls .
- Structural Mimicry: Mg-TPP's resemblance to chlorophyll-a enables its use in studying photosynthetic mechanisms, though synthetic modifications (e.g., phenyl substituents) alter redox potentials and solubility .
Biological Activity
Magnesium; 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide (MgTPP) is a significant compound in the field of biochemistry and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Properties
The synthesis of magnesium porphyrins typically involves the coordination of magnesium ions with porphyrin ligands. The compound MgTPP can be synthesized through various methods involving the reaction of magnesium salts with tetraphenylporphyrin derivatives. Characterization techniques such as X-ray diffraction and spectroscopy (NMR, IR) are employed to confirm the structural integrity and coordination environment of the magnesium ion within the porphyrin framework .
1. Antimicrobial Properties
Recent studies have demonstrated that MgTPP exhibits notable antimicrobial activity against various bacterial strains. For instance, tests against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli have shown significant inhibition zones, indicating its potential as an antibacterial agent .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Antioxidant Activity
MgTPP has also been investigated for its antioxidant properties . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is attributed to the porphyrin structure that allows for electron delocalization .
3. Photodynamic Therapy (PDT)
One of the most promising applications of MgTPP lies in photodynamic therapy , where it acts as a photosensitizer. Upon exposure to light, MgTPP generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells. In vitro studies have shown that MgTPP can effectively reduce cell viability in various cancer cell lines when activated by light .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of MgTPP against clinical isolates of bacteria. The results indicated that MgTPP not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating biofilm-associated infections .
Case Study 2: Photodynamic Applications
In another study focusing on photodynamic applications, researchers applied MgTPP to human cancer cell lines under light activation. The results showed a significant reduction in cell proliferation and enhanced apoptosis markers compared to controls .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between MgTPP and various biological targets. These studies reveal that MgTPP binds effectively to target proteins involved in oxidative stress response and cellular signaling pathways, further supporting its role as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing magnesium-chelated tetraphenylporphyrin derivatives, and how do reaction conditions influence yield?
- Methodology : Magnesium insertion into free-base porphyrins typically involves reacting the porphyrin with magnesium salts (e.g., Mg(OAc)₂) in refluxing solvents like THF or DMF under inert atmospheres . Demetalation for structural modification is achieved using HCl in THF . Yield optimization requires precise stoichiometry, temperature control, and inert conditions to avoid side reactions like oxidation.
- Data Consideration : Typical yields range from 54% to 78% for glyco-substituted analogs, influenced by the steric bulk of substituents and reaction time .
Q. How are spectroscopic techniques (NMR, UV/Vis, HRMS) employed to confirm the structure of tetraphenylporphyrin derivatives?
- Methodology :
- 1H/13C-NMR : Assigns substituent positions via chemical shifts (e.g., aryl protons at 7.2–8.5 ppm, pyrrolic protons downfield-shifted due to conjugation) .
- UV/Vis : Identifies porphyrin Soret (~420 nm) and Q-bands (500–700 nm); bathochromic shifts indicate electron-withdrawing substituents or metal coordination .
- HRMS : Validates molecular weight (e.g., C₄₄H₂₈N₄Mg requires m/z 614.74 ± 0.5) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity patterns in metalloporphyrin redox reactions?
- Case Study : Iron complexes of 21-oxaporphyrin exhibit unexpected NMR shifts (e.g., pyrrole resonances at 156 ppm in reduced Fe(I) species) due to altered d-orbital configurations (d(xy)²(d(xz)d(yz))³ for Fe(III) vs. d(xy)²(d(xz))²(d(yz))² for Fe(I)) .
- Resolution : Compare electronic spectra (EPR for spin states) and crystallographic data to distinguish ligand-field effects vs. redox-driven structural distortions .
Q. How do substituents at the meso-phenyl positions modulate acid-base and coordination properties of tetraphenylporphyrins?
- Methodology :
- Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups via nucleophilic substitution or cross-coupling reactions .
- Acid-Base Profiling : Titrate with TFA/DBU in CH₂Cl₂ while monitoring UV/Vis changes; pKa shifts correlate with substituent electronic effects .
Q. What strategies resolve discrepancies in catalytic activity between porphyrin derivatives with similar structural motifs?
- Analysis Framework :
- Compare turnover numbers (TON) and activation parameters (ΔH‡, ΔS‡) for reactions like O₂ activation or C–H oxidation .
- Use DFT calculations to map electronic landscapes (e.g., HOMO/LUMO energies) and identify rate-limiting steps .
Q. Methodological Guidance
Designing experiments to study intramolecular cyclization in formyl-substituted tetraphenylporphyrins
- Protocol :
Synthesize 2-formyl-TPP via Vilsmeier-Haack formylation .
Induce cyclization using Lewis acids (e.g., BF₃·Et₂O) or thermal activation (150°C in toluene) .
Monitor reaction progress via TLC (hexanes/EtOAc 4:1) and characterize products using HRMS and X-ray crystallography .
- Troubleshooting : Competing dimerization may occur; optimize catalyst loading and reaction time to favor intramolecular pathways .
Interpreting conflicting crystallographic and spectroscopic data for porphyrin-metal adducts
- Approach :
Properties
Molecular Formula |
C44H28MgN4 |
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Molecular Weight |
637.0 g/mol |
IUPAC Name |
magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
XEHJAWQTIIXDON-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
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